molecular formula C10H7NO4 B045802 3-Acetamidophthalic anhydride CAS No. 6296-53-3

3-Acetamidophthalic anhydride

Cat. No.: B045802
CAS No.: 6296-53-3
M. Wt: 205.17 g/mol
InChI Key: PAUAJOABXCGLCN-UHFFFAOYSA-N
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Description

3-Acetamidophthalic anhydride is an organic compound with the molecular formula C10H7NO4. It is a derivative of phthalic anhydride, where one of the hydrogen atoms is replaced by an acetamido group. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

C10H7NO4C_{10}H_{7}NO_{4}C10​H7​NO4​

. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Pharmacokinetics

Information on its bioavailability is also currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidophthalic anhydride can be synthesized through the reaction of phthalic anhydride with acetamide under specific conditions. The reaction typically involves heating the reactants to facilitate the formation of the anhydride ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phthalic anhydride and acetamide are combined under controlled temperatures and pressures. The yield of this process can be optimized by adjusting the reaction conditions, such as temperature, pressure, and the presence of catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetamidophthalic anhydride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Phthalic Anhydride: The parent compound, which lacks the acetamido group.

    N-Substituted Phthalic Anhydrides: Compounds where the hydrogen atom in the acetamido group is replaced by other substituents.

Uniqueness: 3-Acetamidophthalic anhydride is unique due to its specific reactivity and the presence of the acetamido group, which imparts distinct chemical properties compared to its analogs. This makes it valuable in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUAJOABXCGLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978816
Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-53-3
Record name 6296-53-3
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Record name 6296-53-3
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Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
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Record name 3-Acetamidophthalic Anhydride
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Synthesis routes and methods

Procedure details

A 1 L 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser and charged with 3-aminophthalic acid (108 g, 596 mmol) and acetic anhydride (550 mL). The reaction mixture was heated to reflux for 3 hours and cooled to ambient temperature and further to 0-5° C. for another 1 hour. The crystalline solid was collected by vacuum filtration and washed with ether. The solid product was dried in vacua at ambient temperature to a constant weight, giving 75 g (61% yield) of 3-acetamidopthalic anhydride as a white product. 1H-NMR (CDCl3) δ: 2.21 (s, 3H), 7.76 (d, 1H), 7.94 (t, 1H), 8.42 (d, 1H), 9.84 (s, 1H).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-Acetamidophthalic anhydride a crucial component in Apremilast synthesis?

A: this compound serves as a key building block in the final step of Apremilast synthesis [, ]. It reacts with a chiral 1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethylamine derivative to form the final Apremilast molecule. This reaction specifically targets the anhydride functionality of this compound, highlighting its importance in forming the desired isoindoline-1,3-dione core of Apremilast.

Q2: What makes the reaction of this compound in Apremilast synthesis advantageous from a production standpoint?

A: The research [] highlights several advantages of using this compound in the final step of Apremilast synthesis:

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